molecular formula C13H16ClNO B8677434 1-Benzylpiperidine-4-carbonyl chloride CAS No. 108297-01-4

1-Benzylpiperidine-4-carbonyl chloride

Cat. No.: B8677434
CAS No.: 108297-01-4
M. Wt: 237.72 g/mol
InChI Key: PMOIXSCKTPAQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzylpiperidine-4-carbonyl chloride (CAS: 31252-43-4) is a versatile chemical intermediate prized in medicinal chemistry and organic synthesis for constructing novel compounds with potential biological activity. Its molecular formula is C13H16Cl2NO . This compound serves as a key synthetic precursor, particularly in the formation of amide bonds via reactions with various nucleophiles, enabling the development of more complex molecules . The 1-benzylpiperidine scaffold is of significant research interest. Studies on related structures, such as 4-benzylpiperidine, have shown activity as monoamine releasing agents with selectivity for dopamine and norepinephrine, suggesting its utility in neuroscience research . Furthermore, this scaffold is found in compounds like RMI-10608, a derivative with potential application in treating psychosis due to its NMDA antagonist pharmacology . As a reactive acyl chloride, it is commonly used to introduce the 1-benzylpiperidine-4-carbonyl moiety into target structures, facilitating the exploration of structure-activity relationships in drug discovery programs. This product is offered for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108297-01-4

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

1-benzylpiperidine-4-carbonyl chloride

InChI

InChI=1S/C13H16ClNO/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2

InChI Key

PMOIXSCKTPAQIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)Cl)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Benzylpiperidine 4 Carbonyl Chloride

Direct Synthesis Approaches

The most straightforward method for the preparation of 1-benzylpiperidine-4-carbonyl chloride involves the direct conversion of 1-benzylpiperidine-4-carboxylic acid. This transformation is typically accomplished through the use of specific chlorinating agents that replace the hydroxyl group of the carboxylic acid with a chlorine atom.

The direct chlorination of 1-benzylpiperidine-4-carboxylic acid is a common and efficient method for the synthesis of the target acyl chloride. A Chinese patent describes a process where N-benzyl-4-piperidinecarboxylic acid is dissolved in thionyl chloride and heated to reflux. google.com After the reaction is complete, the excess thionyl chloride is removed under reduced pressure to yield the crude product. google.com This method leverages the high reactivity of chlorinating agents with carboxylic acids to achieve a direct conversion.

The general reaction is as follows: C₅H₁₀N(CH₂C₆H₅)COOH + SOCl₂ → C₅H₁₀N(CH₂C₆H₅)COCl + SO₂ + HCl

This approach is widely applicable for the conversion of various carboxylic acids to their corresponding acyl chlorides. libretexts.orglibretexts.orgmasterorganicchemistry.com The reaction byproducts, sulfur dioxide and hydrogen chloride, are gases, which facilitates their removal from the reaction mixture and drives the reaction to completion. chemtube3d.com

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are two of the most commonly employed reagents for the synthesis of acyl chlorides from carboxylic acids due to their efficacy and the formation of gaseous byproducts. masterorganicchemistry.comchemicalbook.com

Thionyl Chloride:

The reaction between a carboxylic acid and thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which is highly reactive. libretexts.orglibretexts.org The chloride ion, either from the thionyl chloride itself or from the hydrogen chloride byproduct, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride. libretexts.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the following key steps:

Nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.

Elimination of a chloride ion and a proton to form a chlorosulfite intermediate.

Nucleophilic attack by the chloride ion on the carbonyl carbon of the intermediate.

Departure of the leaving group, which decomposes to sulfur dioxide and a chloride ion.

This process is highly efficient and is a standard method for this type of transformation in organic synthesis. chemtube3d.comic.ac.uk

Oxalyl Chloride:

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides. chemicalbook.comsci-hub.se It is often considered a milder and more selective reagent than thionyl chloride, though it is also more expensive. wikipedia.org The reaction with oxalyl chloride can be catalyzed by N,N-dimethylformamide (DMF), which forms a Vilsmeier reagent as the active chlorinating species. sci-hub.sewikipedia.org The byproducts of the reaction with oxalyl chloride are carbon dioxide, carbon monoxide, and hydrogen chloride, all of which are gaseous and easily removed. wikipedia.org The general reaction is valued for its mild conditions, which helps in preventing side reactions such as racemization or skeletal rearrangements. chemicalbook.com

Chlorinating AgentFormulaBoiling Point (°C)Key Advantages
Thionyl ChlorideSOCl₂76Readily available, cost-effective, gaseous byproducts.
Oxalyl Chloride(COCl)₂63-64Milder conditions, high selectivity, gaseous byproducts. wikipedia.orgcommonorganicchemistry.com

Precursor Synthesis and Transformations to the Carbonyl Chloride Moiety

An alternative to the direct chlorination of the pre-existing carboxylic acid is the synthesis of suitable precursors followed by their conversion to the carbonyl chloride. This multi-step approach allows for greater flexibility in the choice of starting materials.

The core structure of 1-benzylpiperidine (B1218667) can be synthesized and functionalized in various ways to introduce the necessary carbonyl group at the 4-position, which can then be converted to the carbonyl chloride.

One synthetic route begins with the reductive amination of benzaldehyde (B42025) with 4-cyanopiperidine (B19701). This reaction forms 1-benzylpiperidine-4-carbonitrile (B2688994). A specific method involves reacting 4-cyanopiperidine and benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) in a suitable solvent such as tetrahydrofuran. chemicalbook.com The resulting 1-benzylpiperidine-4-carbonitrile can then be hydrolyzed under acidic or basic conditions to yield 1-benzylpiperidine-4-carboxylic acid, which can subsequently be chlorinated as described in section 2.1.

ReactantRoleMolar Equivalent
4-CyanopiperidineStarting Material1.00
BenzaldehydeBenzylating Agent1.05
Sodium triacetoxyborohydrideReducing Agent1.3

This method provides a high yield of the carbonitrile precursor, reported to be around 88%. chemicalbook.com

Another versatile precursor is N-benzyl-4-piperidone. This compound can be synthesized through various methods, including the reaction of 4-piperidone (B1582916) monohydrate hydrochloride with benzyl (B1604629) bromide in the presence of a base like potassium carbonate. chemicalbook.com The resulting N-benzyl-4-piperidone can then be converted to the target carboxylic acid derivative through several steps. For instance, a hydrocyanation reaction can introduce a cyano group at the 4-position, followed by hydrolysis to the carboxylic acid. google.com

ReactantRoleSolventTemperature (°C)Duration (h)
4-piperidone monohydrate hydrochlorideStarting MaterialDry DMF6514
Potassium carbonateBaseDry DMFRoom Temp0.5
Benzyl bromideBenzylating AgentDry DMF6514

This reaction has been reported to yield N-benzyl-4-piperidone in approximately 89% yield. chemicalbook.com Once obtained, the ketone can be transformed into the carboxylic acid via intermediates such as the corresponding cyanohydrin or through other functional group manipulations.

Synthesis and Functionalization of 1-Benzylpiperidine Derivatives

From 1-Benzyl-4-piperidine Carbinols

The synthesis starting from 1-benzyl-4-piperidine carbinol, also known as (1-benzyl-4-piperidyl)methanol, typically involves a two-step oxidation process. The primary alcohol is first oxidized to an aldehyde, which is then further oxidized to the carboxylic acid.

A common method for the initial oxidation to 1-benzylpiperidine-4-carboxaldehyde utilizes a system of 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) as a catalyst, with sodium periodate (B1199274) as the primary oxidant in the presence of sodium bromide. google.com This reaction is typically performed in a solvent like dichloromethane (B109758) at temperatures ranging from 0°C to 40°C, with yields reported between 80% and 96%. google.com The resulting aldehyde can then be subjected to standard oxidative conditions (e.g., using potassium permanganate (B83412) or Jones reagent) to yield 1-benzylpiperidine-4-carboxylic acid.

StepReagents & ConditionsProductYield
1. Alcohol Oxidation 1-benzyl-4-piperidine carbinol, TEMPO, NaIO₄, NaBr, CH₂Cl₂, 0-40°C, 5-12h1-benzylpiperidine-4-carboxaldehyde80-96% google.com
2. Aldehyde Oxidation 1-benzylpiperidine-4-carboxaldehyde, Standard Oxidizing Agent (e.g., KMnO₄)1-benzylpiperidine-4-carboxylic acidVariable
From Ethyl 1-Benzylpiperidine-4-carboxylate

A prevalent route involves the use of ethyl 1-benzylpiperidine-4-carboxylate as a readily available starting material. chemdad.com This method is straightforward, requiring a simple hydrolysis of the ester to obtain the corresponding carboxylic acid.

The synthesis of the starting ester itself is achieved by the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with benzyl chloride. chemdad.com This reaction is typically carried out in a solvent such as toluene (B28343) with a base like potassium carbonate, at reflux temperature, yielding the product in high purity. chemdad.com The subsequent hydrolysis of ethyl 1-benzylpiperidine-4-carboxylate is generally performed under basic conditions, for instance, by refluxing with an aqueous solution of sodium hydroxide (B78521), followed by acidification to precipitate the carboxylic acid. google.com

Starting MaterialReagents & ConditionsProductYield
Ethyl isonipecotate Benzyl chloride, K₂CO₃, Toluene, Reflux (100°C), 4hEthyl 1-benzylpiperidine-4-carboxylate91% chemdad.com
Ethyl 1-benzylpiperidine-4-carboxylate 1. NaOH (aq), Reflux 2. HCl (to pH 6)1-benzylpiperidine-4-carboxylic acid98.2% google.com
Via Reductive Amination Strategies

Reductive amination provides a powerful method for constructing the piperidine (B6355638) ring system and introducing the required nitrogen substituent in a single conceptual framework. kuleuven.bersc.org While direct reductive amination of a carboxylic acid typically leads to an amine, the strategy can be applied to synthesize the 1-benzylpiperidine core from appropriate precursors. researchgate.net For instance, a double reductive amination on a suitable dialdehyde (B1249045) precursor can form the piperidine ring. chim.it

More commonly, a precursor like 1-benzylpiperidin-4-one is synthesized and then elaborated. The synthesis of 1-benzylpiperidin-4-one can itself be achieved through reductive amination pathways, which are then followed by reactions to install the C4-carboxyl group.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient pathway to complex molecules like the precursors of this compound. The Strecker reaction is a notable example applicable to this synthesis. nih.gov

An optimized Strecker-type condensation can be performed starting from 1-benzylpiperidin-4-one. researchgate.net In this process, the ketone reacts with an amine (e.g., aniline) and a source of cyanide (e.g., HCN) to form an α-aminonitrile, such as 1-benzyl-4-cyano-4-anilinopiperidine. researchgate.netgoogle.com This intermediate is then subjected to vigorous hydrolysis, typically using strong acids like sulfuric acid followed by hydrochloric acid, to convert the nitrile group into a carboxylic acid, yielding 1-benzyl-4-anilinopiperidine-4-carboxylic acid. researchgate.netgoogle.com While this specific product is a derivative, the general principle of using a Strecker reaction on 1-benzylpiperidin-4-one provides a route to a C4-carboxylated piperidine scaffold.

StepReactantsKey Intermediate
1. Strecker Condensation 1-benzylpiperidin-4-one, Aniline, HCN1-benzyl-4-cyano-4-anilinopiperidine researchgate.netgoogle.com
2. Nitrile Hydrolysis 1-benzyl-4-cyano-4-anilinopiperidine, H₂SO₄ then HCl1-benzyl-4-anilinopiperidine-4-carboxylic acid researchgate.netgoogle.com

Conversion of Carboxylic Acids and Esters to Acid Chlorides

The final step in the synthesis is the conversion of 1-benzylpiperidine-4-carboxylic acid into the target compound, this compound. This is a standard transformation in organic synthesis. libretexts.org

Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose. libretexts.orgcommonorganicchemistry.com The carboxylic acid is typically treated with an excess of thionyl chloride, which can also serve as the solvent, often at reflux temperatures. commonorganicchemistry.com The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, driving the reaction to completion. youtube.com Alternatively, oxalyl chloride in a solvent like dichloromethane with a catalytic amount of dimethylformamide (DMF) can be used. commonorganicchemistry.com A specific protocol involves reacting the carboxylic acid with SOCl₂ and pyridine (B92270) in dichloromethane at room temperature. mdpi.com

ReagentTypical Conditions
Thionyl Chloride (SOCl₂) libretexts.orgcommonorganicchemistry.com Neat or with a solvent, often at reflux.
Oxalyl Chloride ((COCl)₂) commonorganicchemistry.com Dichloromethane (DCM) solvent, catalytic DMF, room temperature.

Strategies for Protecting Group Management in Synthesis

In the synthesis of this compound, protecting groups are employed to mask reactive functional groups and ensure selectivity. jocpr.com The benzyl group attached to the piperidine nitrogen can itself be viewed as a protecting group for the secondary amine, preventing unwanted side reactions at the nitrogen atom. oup.com It is stable under a wide range of conditions but can be removed via catalytic hydrogenolysis if the parent piperidine is desired. oup.com

If the synthesis starts from a piperidine derivative that is not N-benzylated, a protecting group like tert-butyloxycarbonyl (Boc) is often used. mdpi.com For example, N-Boc-isonipecotic acid can be converted to its acid chloride, used in subsequent reactions, and the Boc group can be removed later under acidic conditions (e.g., with trifluoroacetic acid) to free the amine for benzylation. mdpi.com The carboxylic acid functional group is often protected as an ester (e.g., ethyl or methyl ester) during steps like N-alkylation to prevent it from interfering with the reaction. oup.com This ester can then be easily deprotected by hydrolysis to regenerate the carboxylic acid before its conversion to the acid chloride. oup.com

Functional GroupProtecting GroupDeprotection Condition
Piperidine Nitrogen Benzyl (Bn)Catalytic Hydrogenolysis oup.com
Piperidine Nitrogen tert-Butyloxycarbonyl (Boc)Acid (e.g., TFA) mdpi.com
Carboxylic Acid Ester (e.g., Ethyl, Methyl)Base or Acid Hydrolysis oup.com

Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its precursors. Key parameters that are frequently adjusted include temperature, reaction time, solvent, and the molar ratio of reactants and catalysts.

For the synthesis of ethyl 1-benzylpiperidine-4-carboxylate from ethyl isonipecotate, using potassium carbonate as the base in toluene at reflux (100°C) for 4 hours provides a 91% yield. chemdad.com The subsequent hydrolysis to the carboxylic acid achieves a 98.2% yield when refluxed with 10% aqueous sodium hydroxide for 2 hours. google.com

In the oxidation of 1-benzyl-4-piperidine carbinols, the molar ratio of the reagents is critical. For instance, the ratio of TEMPO to the alcohol substrate can be as low as 1:500, while the ratio of sodium periodate to the substrate is typically between 1:1 and 1.5:1. google.com The reaction time is generally between 5 and 12 hours, with temperatures maintained between 20-25°C for optimal results. google.com

For the final conversion to the acid chloride, reacting the carboxylic acid with thionyl chloride and pyridine in dichloromethane for 24 hours at room temperature is an established procedure. mdpi.com Careful control of moisture is essential during this step, as the acid chloride is highly reactive towards water.

Solvent Effects

The choice of solvent, or the decision to run the reaction neat, is a critical parameter in the synthesis of acyl chlorides. The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product.

Detailed research findings indicate that the reaction of carboxylic acids with thionyl chloride (SOCl₂) can often be performed effectively without any solvent, using an excess of the thionyl chloride itself to serve as the reaction medium researchgate.netcommonorganicchemistry.com. This approach simplifies the process, as the excess reagent can be removed by distillation post-reaction. A patent describing the synthesis of this compound mentions adding thionyl chloride to the starting carboxylic acid and refluxing the mixture, which is consistent with this solvent-free approach google.com.

When a solvent is required, particularly for substrates with poor solubility in thionyl chloride or when using other chlorinating agents like oxalyl chloride, several options are available. The primary requirement is that the solvent must be anhydrous, as acyl chlorides are readily hydrolyzed by water researchgate.net. Inert aprotic solvents are preferred. For reactions involving oxalyl chloride, dichloromethane (DCM) is a common choice commonorganicchemistry.comnih.gov. Other suitable solvents for acyl chloride synthesis include aromatic hydrocarbons like toluene and xylene or chlorinated solvents such as dichlorobenzene researchgate.net. Acetonitrile has also been noted as a potential solvent commonorganicchemistry.com.

In some procedures, particularly those utilizing oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added. While technically a catalyst, DMF can react with thionyl chloride to form the Vilsmeier reagent, which is a powerful chlorinating species researchgate.netrsc.org. Therefore, the choice of solvent must be compatible with all components of the reaction system.

Solvent SystemTypical ReagentKey ConsiderationsReferences
Neat (Solvent-free)Thionyl Chloride (SOCl₂)Excess SOCl₂ acts as the solvent. Simplifies workup (reagent removed by distillation). Cost-effective for scale-up. google.comresearchgate.netcommonorganicchemistry.com
Dichloromethane (DCM)Oxalyl Chloride ((COCl)₂)Good solubility for many organic compounds. Low boiling point (approx. 40 °C) allows for mild reaction conditions. commonorganicchemistry.comnih.gov
Toluene / XyleneThionyl Chloride (SOCl₂)Higher boiling points allow for higher reaction temperatures if needed. Inert and relatively inexpensive. researchgate.net
Acetonitrile (ACN)Thionyl Chloride (SOCl₂)A polar aprotic solvent that can be suitable for certain substrates. commonorganicchemistry.com

Temperature Control

Precise temperature management during the synthesis of this compound is essential for controlling reaction rate, minimizing side reactions, and ensuring product stability. The optimal temperature profile is largely dictated by the choice of chlorinating agent.

When using thionyl chloride (SOCl₂), the reaction is typically conducted at elevated temperatures. A common procedure involves heating the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) for several hours to drive the reaction to completion commonorganicchemistry.comorgsyn.org. This is consistent with a patented procedure for the target compound, which specifies a reflux step google.com. After the reaction is complete, temperature control remains important during the workup. The excess thionyl chloride is removed by distillation, often under reduced pressure. Care must be taken to avoid temperatures that could cause the product, this compound, to distill or decompose researchgate.net.

In contrast, syntheses using oxalyl chloride, often catalyzed by DMF, are generally performed under milder temperature conditions. These reactions can often proceed efficiently at room temperature or may be initiated at a lower temperature (e.g., 0 °C) to control the initial exotherm before being allowed to warm commonorganicchemistry.commsu.edu.

Chlorinating AgentTypical Reaction TemperatureRationaleReferences
Thionyl Chloride (SOCl₂)Reflux (approx. 76 °C)Ensures complete conversion of the carboxylic acid. The gaseous byproducts (SO₂ and HCl) are easily removed at this temperature. google.comcommonorganicchemistry.comorgsyn.org
Oxalyl Chloride ((COCl)₂) / DMF0 °C to Room Temperature (20-25 °C)Higher reactivity of this system allows for milder conditions, which can be beneficial for sensitive substrates. commonorganicchemistry.commsu.edu
Phosphorus(V) Chloride (PCl₅)Cold / Room TemperatureThe reaction is often vigorous and exothermic, typically not requiring external heating. chemguide.co.uk

Catalyst and Reagent Stoichiometry

The choice and ratio of reagents and catalysts are fundamental to the successful synthesis of acyl chlorides, directly impacting reaction efficiency, yield, and purity.

The most common chlorinating agent for this transformation is thionyl chloride (SOCl₂) chemguide.co.uk. It is often used in stoichiometric excess, typically ranging from 1.5 to 5 molar equivalents relative to the carboxylic acid researchgate.netorgsyn.org. In many cases, the excess thionyl chloride also serves as the solvent, simplifying the reaction setup. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are volatile gases, which facilitates their removal from the reaction mixture and drives the equilibrium towards the product chemguide.co.uk. A patent for the synthesis of this compound from its corresponding acid specifies using thionyl chloride, implying a standard chlorination protocol google.com.

Oxalyl chloride is another effective reagent, known for being milder and more selective researchgate.net. It is typically used in a smaller excess compared to thionyl chloride. Crucially, its use almost always involves a catalytic amount of N,N-dimethylformamide (DMF) commonorganicchemistry.comresearchgate.net. The DMF reacts with oxalyl chloride to form the catalytically active Vilsmeier reagent, which accelerates the conversion of the carboxylic acid rsc.org.

While less common, other reagents like phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃) can also be used. PCl₅ reacts in a 1:1 molar ratio with the carboxylic acid, while PCl₃ requires a 1:3 molar ratio (1 mole of PCl₃ per 3 moles of carboxylic acid) chemguide.co.uk.

Reagent SystemTypical Molar Ratio (Reagent:Acid)CatalystKey Features & ByproductsReferences
Thionyl Chloride (SOCl₂)1.5:1 to 5:1 (or used as solvent)None required; Pyridine or DMF can be used to accelerate.Volatile byproducts (SO₂, HCl). Inexpensive and common for scale-up. google.comresearchgate.netorgsyn.orgchemguide.co.uk
Oxalyl Chloride ((COCl)₂)1.2:1 to 2:1Catalytic DMFMilder conditions. Volatile byproducts (CO, CO₂, HCl). More expensive. commonorganicchemistry.comresearchgate.netresearchgate.net
Phosphorus(V) Chloride (PCl₅)1:1NoneSolid byproduct (POCl₃) can complicate purification. chemguide.co.uk
Phosphorus(III) Chloride (PCl₃)1:3NoneLiquid byproduct (H₃PO₃) requires separation. chemguide.co.uk

Process Optimization for Scalability

Transitioning the synthesis of this compound from a laboratory setting to a larger, industrial scale requires careful optimization of the process to ensure safety, efficiency, cost-effectiveness, and product consistency.

A primary consideration for scalability is the choice of chlorinating agent. Thionyl chloride is frequently favored for large-scale production due to its low cost and the fact that its byproducts are gaseous (SO₂ and HCl), which simplifies the purification process significantly chemguide.co.uk. The removal of gaseous byproducts can be managed with appropriate scrubbing systems, which is a standard engineering control in industrial settings.

Workup and purification procedures must also be optimized. On a large scale, fractional distillation of the final acyl chloride product may be energy-intensive and could lead to thermal degradation. Therefore, processes where the crude product is of sufficient purity to be used directly in the subsequent step are highly desirable researchgate.netresearchgate.net. This is often achievable in thionyl chloride-based syntheses, where the main impurity is excess reagent that can be stripped under vacuum researchgate.net.

Safety is paramount. The reaction is exothermic and releases corrosive HCl and toxic SO₂ gas. Large-scale reactors must have adequate cooling capacity and be connected to a base scrubber to neutralize the off-gases. Furthermore, the high moisture sensitivity of the reagents and product necessitates the use of thoroughly dried equipment and operations under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis and ensure high product quality researchgate.net.

For significant production volumes, converting from a batch process to a continuous manufacturing setup can offer substantial benefits in safety and consistency. The use of continuous stirred-tank reactors (CSTRs) or other flow chemistry systems allows for better control of reaction temperature, residence time, and reagent addition nih.govresearchgate.net. Automated process controls can monitor reaction parameters in real-time, leading to improved reliability and a higher space-time yield, making the synthesis safer and more efficient for scalable production nih.govresearchgate.net.

Reactivity and Reaction Mechanisms of 1 Benzylpiperidine 4 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The principal reaction pathway for 1-benzylpiperidine-4-carbonyl chloride is nucleophilic acyl substitution. This class of reactions proceeds through a common two-step mechanism: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the chloride leaving group to regenerate the carbonyl double bond. vanderbilt.edulibretexts.orgmasterorganicchemistry.com The high reactivity of the acyl chloride facilitates these reactions, often leading to high yields of the substituted product. vanderbilt.edu

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of corresponding amides. hud.ac.uk This transformation, often referred to as the Schotten-Baumann reaction, involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon. fishersci.co.uk The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion. hud.ac.ukfishersci.co.uk

The general reaction is as follows:

this compound + R¹R²NH → 1-Benzyl-N-(R¹,R²)-piperidine-4-carboxamide + HCl

Amine TypeReactant ExampleProductTypical Conditions
Primary Amine AnilineN-phenyl-1-benzylpiperidine-4-carboxamideAprotic solvent (e.g., DCM), Base (e.g., Triethylamine), Room Temperature hud.ac.ukfishersci.co.uk
Secondary Amine Pyrrolidine (B122466)(1-Benzylpiperidin-4-yl)(pyrrolidin-1-yl)methanoneAprotic solvent (e.g., Cyrene™), Base (e.g., Triethylamine), 0°C to Room Temperature hud.ac.uk
Ammonia Ammonia1-Benzylpiperidine-4-carboxamide (B1270487)Ammonia solution, Aprotic solvent vanderbilt.edu

In a reaction analogous to amide formation, this compound reacts with alcohols to form esters. This process, known as alcoholysis, also proceeds via a nucleophilic acyl substitution mechanism where the oxygen atom of the alcohol acts as the nucleophile. vanderbilt.edu Similar to amination, a base is often employed to scavenge the generated HCl. The Baumann modification of the Schotten-Baumann reaction describes this process, where an aqueous base is added to facilitate the reaction.

The general reaction is as follows:

this compound + R-OH → 1-Benzylpiperidine-4-carboxylate ester + HCl

Alcohol TypeReactant ExampleProductTypical Conditions
Primary Alcohol MethanolMethyl 1-benzylpiperidine-4-carboxylateAprotic solvent, Base (e.g., Pyridine) vanderbilt.edu
Secondary Alcohol IsopropanolIsopropyl 1-benzylpiperidine-4-carboxylateAprotic solvent, Base (e.g., Pyridine) libretexts.org
Phenol PhenolPhenyl 1-benzylpiperidine-4-carboxylateAprotic solvent, Base (e.g., Pyridine)

The synthesis of thioesters from this compound can be achieved through its reaction with thiols (mercaptans). beilstein-journals.org The sulfur atom of the thiol is a potent nucleophile that readily attacks the carbonyl carbon of the acyl chloride. This reaction pathway is a common and direct method for creating the thioester functional group. beilstein-journals.orgorganic-chemistry.org

The general reaction is as follows:

this compound + R-SH → S-alkyl/aryl 1-benzylpiperidine-4-carbothioate + HCl

Thiol TypeReactant ExampleProductTypical Conditions
Alkanethiol EthanethiolS-ethyl 1-benzylpiperidine-4-carbothioateAprotic solvent, Base
Thiophenol ThiophenolS-phenyl 1-benzylpiperidine-4-carbothioateAprotic solvent, Base beilstein-journals.org

This compound reacts with hydrazine (B178648) or its derivatives to yield hydrazides. The reaction involves a nucleophilic attack by the terminal nitrogen atom of the hydrazine molecule on the electrophilic carbonyl carbon of the acyl chloride. rsc.orggoogle.com This reaction is efficient and is a standard method for the synthesis of hydrazide compounds. rsc.org

The general reaction is as follows:

this compound + H₂N-NHR → N'-substituted-1-benzylpiperidine-4-carbohydrazide + HCl

Hydrazine TypeReactant ExampleProductTypical Conditions
Hydrazine Hydrazine monohydrate1-Benzylpiperidine-4-carbohydrazideBasic medium (e.g., NaOH), Low temperature (-10°C) rsc.org
Substituted Hydrazine PhenylhydrazineN'-phenyl-1-benzylpiperidine-4-carbohydrazideAprotic solvent, Base

Hydrolysis Pathways to Carboxylic Acid Derivatives

Acyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding carboxylic acid. vanderbilt.edu Therefore, this compound readily reacts with water, even atmospheric moisture, to yield 1-benzylpiperidine-4-carboxylic acid. This reaction is a classic example of nucleophilic acyl substitution where water serves as the nucleophile. masterorganicchemistry.com The reaction proceeds rapidly and typically does not require a catalyst, although it can be accelerated by acidic or basic conditions. byjus.com

The reaction is as follows:

this compound + H₂O → 1-Benzylpiperidine-4-carboxylic acid + HCl

Reduction Reactions to Aldehydes and Alcohols

The carbonyl group of this compound can be reduced to form either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions. chemistrysteps.com

Reduction to Aldehydes: The reduction of an acyl chloride can be stopped at the aldehyde stage by using a less reactive, sterically hindered hydride reagent. chemistrysteps.comlibretexts.org A common reagent for this transformation is lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H). chemistrysteps.comlibretexts.org This reagent is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydrogens have been replaced by bulky tert-butoxy (B1229062) groups, moderating its reactivity. chemistrysteps.com This modification allows for the selective reduction of the highly reactive acyl chloride to an aldehyde while being slow to react with the aldehyde product, permitting its isolation. libretexts.org

this compound --(LiAl(OtBu)₃H)--> 1-Benzylpiperidine-4-carbaldehyde

Reduction to Alcohols: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), will reduce this compound completely to the corresponding primary alcohol, (1-benzylpiperidin-4-yl)methanol. chemistrysteps.comlibretexts.org The reaction proceeds through an intermediate aldehyde, which is more reactive towards the strong reducing agent than the starting acyl chloride and is therefore immediately reduced to the alcohol. libretexts.orglibretexts.org Two equivalents of the hydride are consumed in this process. libretexts.org

this compound --(1. LiAlH₄ / 2. H₂O)--> (1-Benzylpiperidin-4-yl)methanol

ReagentProductMechanism Notes
Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H) 1-Benzylpiperidine-4-carbaldehydeA mild, sterically hindered hydride source that reacts rapidly with the acyl chloride but slowly with the resulting aldehyde, allowing for its isolation. chemistrysteps.comlibretexts.org
Lithium aluminum hydride (LiAlH₄) (1-Benzylpiperidin-4-yl)methanolA strong reducing agent that reduces the acyl chloride to an aldehyde intermediate, which is then immediately further reduced to the primary alcohol. chemistrysteps.comopenstax.org
Sodium borohydride (NaBH₄) (1-Benzylpiperidin-4-yl)methanolA strong reducing agent capable of reducing the acyl chloride to the primary alcohol. chemistrysteps.com

Friedel-Crafts Acylation with Aromatic Systems

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds by attaching an acyl group to an aromatic ring. studymind.co.ukmasterorganicchemistry.com In the context of this compound, this reaction facilitates the synthesis of various aryl ketones, where the aromatic moiety is attached to the carbonyl carbon of the piperidine (B6355638) scaffold. The reaction is an electrophilic aromatic substitution that typically requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to proceed. sigmaaldrich.combyjus.com

The mechanism initiates with the activation of the acyl chloride by the Lewis acid. The aluminum chloride coordinates to the chlorine atom of the carbonyl chloride group, polarizing the carbon-chlorine bond. masterorganicchemistry.comsigmaaldrich.com This is followed by the cleavage of the C-Cl bond to generate a highly reactive and resonance-stabilized acylium ion, which serves as the electrophile. sigmaaldrich.combyjus.com The aromatic compound, acting as a nucleophile, then attacks the acylium ion. This step disrupts the aromaticity of the ring, forming a positively charged intermediate known as an arenium ion or sigma complex. studymind.co.uk Aromaticity is subsequently restored through the deprotonation of the arenium ion, typically by the AlCl₄⁻ complex formed in the initial step. This regenerates the Lewis acid catalyst and produces hydrogen chloride (HCl) as a byproduct. byjus.com The resulting product is an aryl ketone, specifically a (1-benzylpiperidin-4-yl)(aryl)methanone, complexed with the Lewis acid, which is liberated upon aqueous workup.

A significant advantage of the Friedel-Crafts acylation is the deactivating nature of the resulting ketone product. The acyl group withdraws electron density from the aromatic ring, making it less susceptible to further acylation and thus preventing polyacylation, a common issue in Friedel-Crafts alkylation. libretexts.org

StepDescriptionKey Intermediates/Reagents
1: ActivationThe Lewis acid catalyst (e.g., AlCl₃) coordinates with the acyl chloride.This compound-AlCl₃ complex
2: Formation of ElectrophileCleavage of the C-Cl bond forms a resonance-stabilized acylium ion.1-Benzylpiperidine-4-carbonylium ion
3: Nucleophilic AttackThe π-electrons of the aromatic ring attack the electrophilic acylium ion.Arenium ion (Sigma complex)
4: DeprotonationA base (e.g., AlCl₄⁻) removes a proton from the arenium ion, restoring aromaticity.Aryl ketone-AlCl₃ complex, HCl, AlCl₃ (regenerated)
5: Product LiberationAqueous workup releases the final aryl ketone product from its complex with the Lewis acid.(1-Benzylpiperidin-4-yl)(aryl)methanone

Stereochemical Considerations in Reactions

The stereochemistry of reactions involving this compound is primarily dictated by the conformational behavior of the piperidine ring. The six-membered piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, the substituents at the 1 and 4 positions—the benzyl (B1604629) group and the carbonyl chloride group, respectively—can occupy either an axial or an equatorial position.

For the this compound molecule, the thermodynamically more stable conformation is expected to have the bulky benzyl group and the 4-carbonyl chloride group in equatorial positions. This arrangement minimizes unfavorable 1,3-diaxial interactions. rsc.org The reaction at the exocyclic carbonyl chloride group, such as in Friedel-Crafts acylation, does not directly create a new stereocenter on the piperidine ring itself.

However, the pre-existing conformation of the piperidine ring can influence the transition state of the reaction. The steric bulk and orientation of the N-benzyl group could potentially direct the approach of the nucleophile (the aromatic system) to the acylium ion intermediate. While detailed mechanistic studies specifically for this compound are not extensively available in the reviewed literature, it is a general principle that the relative stability of conformers and the steric environment they create can play a role in the kinetics and outcome of a reaction. For instance, in related N-benzyl piperidine systems, the choice of N-protecting group has been used to influence epimerization outcomes, highlighting the importance of the substituent at the nitrogen in controlling the stereochemical environment of the ring. rsc.org

Stereochemical FeatureDescriptionImplication in Reactivity
Piperidine Ring ConformationPrimarily exists in a chair conformation.Minimizes torsional and steric strain.
Substituent OrientationThe N-benzyl and 4-carbonyl chloride groups preferentially occupy equatorial positions to enhance stability.The equatorial orientation is the likely ground state of the reacting molecule.
ChiralityThe parent molecule is achiral. Reactions like Friedel-Crafts acylation do not generate a new stereocenter on the piperidine ring.The product will be achiral unless a chiral aromatic substrate or catalyst is used.
Steric HindranceThe N-benzyl group can sterically influence the approach of reagents to the 4-position carbonyl group.May affect the transition state energy and reaction rate, although this is not documented specifically for this compound.

Side Reaction Analysis and Byproduct Formation

Reactions involving this compound, particularly under Friedel-Crafts conditions, are susceptible to several side reactions that can lead to byproduct formation and reduced yields.

One of the most significant challenges arises from the presence of the basic tertiary amine within the piperidine ring. byjus.com Lewis acids, which are essential catalysts for Friedel-Crafts acylation, are also Lewis bases. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid (e.g., AlCl₃). libretexts.org This interaction forms a stable complex, which has two major negative consequences. Firstly, it deactivates the catalyst, meaning that more than a stoichiometric amount of the Lewis acid is often required for the reaction to proceed. Secondly, the formation of a positive charge on the nitrogen atom strongly deactivates the entire molecule towards electrophilic substitution by withdrawing electron density. byjus.comlibretexts.org

Another common side reaction is the hydrolysis of the acyl chloride. Acyl chlorides are highly reactive and readily react with atmospheric or trace moisture to form the corresponding carboxylic acid, in this case, 1-benzylpiperidine-4-carboxylic acid. This not only consumes the starting material but the resulting carboxylic acid can also complex with the Lewis acid, further complicating the reaction mixture.

Finally, while the acylium ion in Friedel-Crafts acylation is resonance-stabilized and generally does not undergo rearrangement, other side reactions associated with the catalyst or conditions can occur. masterorganicchemistry.comsigmaaldrich.com For instance, at high temperatures, the N-benzyl group could potentially undergo cleavage or rearrangement, although this is less common under typical acylation conditions.

Side Reaction/ByproductDescriptionConsequence
Lewis Acid ComplexationThe basic nitrogen of the piperidine ring coordinates with the Lewis acid catalyst (e.g., AlCl₃). byjus.comlibretexts.orgDeactivates both the catalyst and the substrate, necessitating excess Lewis acid.
HydrolysisReaction of the acyl chloride with water (moisture) forms 1-benzylpiperidine-4-carboxylic acid.Consumption of starting material and potential for further complexation with the catalyst.
Incomplete ReactionInsufficient catalyst activity or deactivation can lead to the recovery of unreacted starting material.Lowered yield of the desired ketone product.
Polymerization/DecompositionUnder harsh conditions or with certain aromatic substrates, undefined polymeric materials or decomposition byproducts may form. studymind.co.ukDifficult purification and reduced yield.

Synthetic Utility in Complex Molecule Construction

Building Block in Medicinal Chemistry Synthesis

The structural framework of 1-benzylpiperidine (B1218667) is a recurring feature in numerous therapeutic agents. The presence of the benzyl (B1604629) group provides a handle for further chemical modification and influences the molecule's interaction with biological targets. The carbonyl chloride at the 4-position of the piperidine (B6355638) ring offers a convenient point for derivatization, allowing for the construction of diverse and complex molecular architectures.

The synthesis of fentanyl and its analogues, a potent class of synthetic opioids, often commences with N-substituted 4-piperidone (B1582916) derivatives. nih.govunodc.org While direct use of 1-benzylpiperidine-4-carbonyl chloride is not the most commonly cited starting point in the literature, its structural relationship to key precursors like 1-benzyl-4-piperidone highlights its potential utility. Established synthetic routes to fentanyl frequently involve the reductive amination of an N-substituted 4-piperidone with aniline, followed by acylation of the resulting 4-anilinopiperidine intermediate. nih.govosti.gov

For instance, the synthesis of benzylfentanyl, a List I controlled substance, involves the reaction of 1-benzyl-4-piperidone with aniline. regulations.gov Given that a carbonyl chloride can be readily converted to other functional groups, this compound could serve as a versatile precursor to access the necessary piperidone or other key intermediates in the synthesis of various narcotic analgesics. The 1-benzylpiperidine core is a key structural element in several potent opioid analgesics. nih.gov

Table 1: Key Precursors in Fentanyl Synthesis

Precursor NameChemical StructureRole in Synthesis
N-Phenethyl-4-piperidone (NPP)A common starting material for the synthesis of fentanyl and its analogues. unodc.org
4-anilino-N-phenethylpiperidine (ANPP)An immediate precursor to fentanyl, formed by the reductive amination of NPP. unodc.org
1-Benzyl-4-piperidoneA starting material for the synthesis of fentanyl analogues like benzylfentanyl. regulations.govresearchgate.net

1-Benzylpiperidine derivatives are fundamental to the synthesis of Donepezil, a widely used medication for the treatment of Alzheimer's disease. google.com The core structure of Donepezil contains an N-benzylpiperidine moiety linked to an indanone group. A key intermediate in the synthesis of Donepezil is 1-benzylpiperidine-4-carboxaldehyde. google.com This aldehyde can be prepared from this compound through reduction. The subsequent reaction of this aldehyde with 5,6-dimethoxy-1-indanone, typically via a condensation reaction, is a critical step in the construction of the Donepezil molecule. osti.gov The versatility of the carbonyl chloride group allows for various synthetic strategies to achieve the final product.

The development of novel treatments for Alzheimer's disease often involves the synthesis of new molecules based on the N-benzylpiperidine scaffold, highlighting the continued importance of intermediates like this compound in this area of medicinal chemistry. google.com

The sigma-1 receptor is a unique intracellular protein that has been implicated in a variety of neurological and psychiatric disorders. A significant number of compounds containing the benzylpiperidine or benzylpiperazine moiety exhibit high affinity for sigma receptors. The structural features of this compound make it an excellent starting material for the synthesis of novel sigma-1 receptor ligands.

The acyl chloride functionality allows for the introduction of various substituents through reactions with amines, alcohols, and other nucleophiles, leading to a diverse library of derivatives. These derivatives can then be screened for their binding affinity and selectivity for the sigma-1 receptor. Research has shown that modifications to the benzyl and piperidine portions of the molecule can significantly impact its interaction with the receptor, making the modular nature of synthesis from this compound particularly advantageous.

Table 2: Examples of Sigma-1 Receptor Ligands with Piperidine/Piperazine Scaffolds

Compound ClassKey Structural FeatureSignificance
4-AroylpiperidinesBenzoylpiperidine moietyExhibit high affinity and selectivity for sigma-1 receptors.
Benzylpiperazine DerivativesBenzylpiperazine corePotent ligands for sigma-1 receptor imaging and therapeutic development.

The complexity of many diseases, such as Alzheimer's, has led to the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets. The N-benzylpiperidine scaffold is a common feature in the design of MTDLs for neurodegenerative diseases.

This compound can be utilized to synthesize MTDLs that, for example, inhibit both acetylcholinesterase (AChE) and another relevant target. By reacting the acyl chloride with a linker connected to another pharmacophore, chemists can create hybrid molecules with a desired polypharmacological profile. This approach has been successfully employed to generate compounds with dual inhibitory activity, offering a promising strategy for the development of more effective therapies.

Preparation of Functionalized Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. This compound serves as a valuable starting material for the preparation of a wide range of functionalized piperidine scaffolds. The reactivity of the acyl chloride allows for its conversion into a multitude of other functional groups, including ketones, esters, amides, and alcohols.

These transformations enable the introduction of diverse substituents and the construction of more complex piperidine-based structures. The benzyl group can also be removed through catalytic hydrogenation, providing access to secondary amines that can be further functionalized. This versatility makes this compound a key building block for creating libraries of novel piperidine derivatives for drug discovery and other applications.

Role in Forming Privileged Structures (e.g., Benzoylpiperidine Fragment)

A "privileged structure" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The benzoylpiperidine fragment is recognized as one such privileged structure in medicinal chemistry. regulations.gov This motif is found in a variety of bioactive compounds with a broad spectrum of therapeutic applications. regulations.gov

This compound is an ideal reagent for introducing the benzoylpiperidine fragment into a molecule. Through a Friedel-Crafts acylation reaction with an aromatic compound, the benzoylpiperidine core can be readily synthesized. The resulting ketone can then serve as a key intermediate for further elaboration. The metabolic stability and favorable binding properties of the benzoylpiperidine scaffold make it a desirable feature in drug design, and this compound provides a direct and efficient means of incorporating this privileged structure. regulations.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Benzylpiperidine 4 Carbonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-benzylpiperidine-4-carbonyl chloride and its derivatives, providing precise information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a typical 1-benzylpiperidine (B1218667) derivative displays characteristic signals for both the benzyl (B1604629) and piperidine (B6355638) moieties. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) usually present as a singlet at approximately δ 3.5 ppm. The protons on the piperidine ring exhibit more complex splitting patterns due to their diastereotopic nature and coupling interactions. The protons at the 2- and 6-positions (axial and equatorial) adjacent to the nitrogen atom are typically found in the range of δ 2.0-3.0 ppm, often as multiplets. The protons at the 3- and 5-positions also appear as multiplets, generally between δ 1.4-1.9 ppm. The proton at the 4-position, being attached to the carbon bearing the carbonyl chloride group, is shifted downfield. For a closely related compound, 1-benzylpiperidine-4-carboxaldehyde, the aldehydic proton appears as a singlet at δ 9.6 ppm, and the proton at the 4-position is observed as a multiplet around δ 2.2-2.3 ppm. prepchem.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon of the acid chloride group in this compound is expected to have a characteristic chemical shift in the downfield region, typically around 170-180 ppm. The carbons of the phenyl ring of the benzyl group show signals in the aromatic region (δ 127-140 ppm). The benzylic carbon signal is typically observed around δ 63 ppm. The carbons of the piperidine ring appear in the aliphatic region, with the C4 carbon (attached to the carbonyl group) being the most deshielded of the ring carbons, followed by the C2 and C6 carbons adjacent to the nitrogen atom. For 1-benzylpiperidine, the C2/C6 carbons appear around δ 54.6 ppm, and the C3/C5 and C4 carbons are found at approximately δ 26.1 and δ 24.5 ppm, respectively. rsc.org

Analysis of coupling constants (J-values) in high-resolution ¹H NMR spectra can provide valuable information about the conformation of the piperidine ring, which typically adopts a chair conformation. rsc.org The magnitude of the coupling between adjacent protons can help in assigning their relative stereochemistry (axial or equatorial).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~175
Aromatic C (ipso)-~138
Aromatic C-H~7.2-7.4 (m)~127-129
Benzylic CH₂~3.5 (s)~63
Piperidine C2/C6-H~2.8-3.0 (m)~54
Piperidine C4-H~2.5-2.7 (m)~45
Piperidine C3/C5-H~1.7-1.9 (m)~28

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) stretching of the acid chloride group. This band is expected to appear at a characteristically high frequency, typically in the range of 1785-1815 cm⁻¹. The exact position can be influenced by the electronic environment.

Other characteristic absorption bands include:

C-H stretching vibrations: Aromatic C-H stretching bands are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine and benzylic methylene groups appear just below 3000 cm⁻¹.

C-N stretching vibrations: The stretching of the tertiary amine C-N bond in the piperidine ring usually gives rise to absorptions in the 1250-1020 cm⁻¹ region.

Aromatic C=C stretching: These vibrations from the benzyl group typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: The carbon-chlorine stretch of the acid chloride is expected in the fingerprint region, generally between 800-600 cm⁻¹.

The FTIR spectrum of a derivative, 1-benzylpiperidine-4-carboxamide (B1270487), would show a characteristic amide I band (primarily C=O stretch) around 1640-1680 cm⁻¹ and N-H stretching bands for the primary amide around 3100-3500 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
C=O (Acid Chloride)Stretching1785 - 1815
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2800 - 3000
Aromatic C=CStretching1450 - 1600
C-N (Tertiary Amine)Stretching1020 - 1250
C-ClStretching600 - 800

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact mass of a molecule with high precision, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₃H₁₆ClNO), HRMS would provide a measured mass that is very close to the calculated theoretical mass.

The fragmentation pattern observed in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ may be observed. Common fragmentation pathways for N-benzylpiperidine derivatives include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines.

Benzylic cleavage: The most characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. This is often the base peak in the spectrum. thieme-connect.de

Loss of functional groups: Fragmentation involving the loss of the carbonyl chloride group (-COCl) or chlorine radical (-Cl) from the molecular ion can also be expected.

For a derivative such as 1-benzylpiperidine-4-carboxamide (C₁₃H₁₈N₂O), HRMS would confirm its distinct molecular formula. nih.gov

Table 3: Predicted Key Mass Fragments for this compound
m/zProposed Fragment StructureFragmentation Pathway
237/239[C₁₃H₁₆ClNO]⁺Molecular Ion
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
174[M - COCl]⁺Loss of carbonyl chloride group
202[M - Cl]⁺Loss of chlorine radical

X-ray Diffraction Analysis of Key Intermediates and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and conformational details. While obtaining suitable crystals of the reactive this compound itself can be challenging, X-ray analysis of its more stable derivatives, such as the corresponding amides or esters, provides invaluable structural information.

Studies on various piperidine derivatives have consistently shown that the piperidine ring adopts a stable chair conformation. In this conformation, substituents at the 4-position, such as the carbonyl group, will preferentially occupy an equatorial position to minimize steric hindrance. The benzyl group on the nitrogen atom can also adopt either an axial or equatorial orientation, with the equatorial position generally being more stable. X-ray crystallographic studies on related N-benzylpiperidine derivatives confirm this preference for an equatorial orientation of the benzyl group.

Spectroscopic Analysis of Reaction Intermediates and Byproducts

The synthesis and reactions of this compound can involve various intermediates and byproducts, the identification of which is crucial for optimizing reaction conditions and understanding reaction mechanisms.

A common byproduct is the corresponding carboxylic acid, formed by the hydrolysis of the acid chloride upon exposure to moisture. This can be readily identified by IR spectroscopy, which would show a broad O-H stretching band around 2500-3300 cm⁻¹ and a shift of the carbonyl absorption to a lower frequency (around 1700-1725 cm⁻¹).

In reactions with amines to form amides, incomplete reactions might leave unreacted starting materials. The formation of other byproducts, such as those resulting from side reactions of the benzyl group or the piperidine ring, can be monitored and characterized using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS is particularly useful for analyzing complex reaction mixtures, as it separates the components before they are introduced into the mass spectrometer for identification. For instance, the formation of iminium ion intermediates from the piperidine ring has been studied in metabolic pathways, and these reactive species can be trapped and identified by LC-MS/MS.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For piperidine (B6355638) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize molecular geometry and analyze electronic properties. nih.govresearchgate.netnih.gov These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is typically localized on atoms that can donate electrons, while the LUMO is on atoms that can accept electrons.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations to visualize the charge distribution and identify regions of electrophilic and nucleophilic reactivity. nih.govresearchgate.net These maps are color-coded to show electron-rich (negative potential) and electron-poor (positive potential) areas, which are crucial for understanding intermolecular interactions. researchgate.net For 1-Benzylpiperidine-4-carbonyl chloride, the carbonyl carbon of the acyl chloride group would be expected to be a significant electrophilic site, susceptible to nucleophilic attack.

Furthermore, DFT can be used to calculate global chemical reactivity descriptors, which help in quantifying the molecule's reactivity. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the compound. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. scienceforecastoa.com These models are built on the principle that the structural or physicochemical properties of a molecule determine its activity. For piperidine-based compounds, QSAR models have been developed to predict various activities, including toxicity against Aedes aegypti and inhibitory potential against enzymes like Akt1. tandfonline.comnih.gov

The process involves generating molecular descriptors for a series of related compounds with known activities. These descriptors can be 2D or 3D and quantify various aspects of the molecule, such as its topology, electronic properties, and steric features. tandfonline.comresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or machine learning approaches such as Support Vector Machine (SVM) are then used to build a mathematical model that links these descriptors to the observed biological activity. tandfonline.comnih.gov

For example, a QSAR study on piperidine derivatives as Akt1 inhibitors used 2D and 3D autocorrelation descriptors selected by a genetic algorithm to establish an MLR model. tandfonline.comtandfonline.comresearchgate.net The robustness and predictive power of such models are evaluated through internal and external validation techniques. tandfonline.comresearchgate.net The insights from QSAR analyses help in understanding the influence of different substituents on the biological potency of the compounds. nih.gov For instance, studies on N-(1-Benzylpiperidin-4-yl)phenylacetamides have used Hansch-type QSAR to examine the effect of substitutions on receptor binding affinity. acs.org These models can guide the design of new, more potent derivatives of this compound by predicting their activity before synthesis.

Molecular Docking and Ligand Binding Analysis of Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. Derivatives of N-benzylpiperidine have been extensively studied using molecular docking to understand their interactions with various enzymes and receptors, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), serotonin (B10506) transporter (SERT), and sigma receptors (S1R and S2R). nih.govmdpi.comnih.gov

Docking studies reveal the specific interactions that stabilize the ligand-receptor complex. For N-benzylpiperidine derivatives, common interactions include:

π-π interactions: These occur between the aromatic rings of the ligand (e.g., the benzyl (B1604629) group) and aromatic residues in the receptor's binding site, such as Tryptophan (Trp), Tyrosine (Tyr), and Phenylalanine (Phe). mdpi.com

Cation-π interactions: The positively charged piperidine nitrogen can interact with the electron-rich aromatic rings of receptor residues. mdpi.com

Hydrogen bonds: These can form between hydrogen bond donors and acceptors on both the ligand and the protein. sci-hub.se

For instance, in docking studies with AChE, the N-benzylpiperidine moiety has been shown to form π-π interactions with residues like Tyr341. mdpi.com Similarly, when docked into the serotonin transporter, this moiety interacts with Tyr176 and Phe335. mdpi.com The protonated piperidine nitrogen is often identified as a key functionality for binding, acting as a positive ionizable group that interacts with the central core of the binding site. nih.gov

Molecular dynamics (MD) simulations are often used in conjunction with docking to assess the stability of the predicted binding poses and to understand the dynamic behavior of the ligand-receptor complex over time. researchgate.netnih.gov These computational analyses provide a detailed picture of the binding mechanism at the molecular level, which is crucial for the structure-based design of new and more effective inhibitors derived from the 1-benzylpiperidine (B1218667) scaffold. nih.govnih.gov

Table 1: Summary of Key Interactions for N-Benzylpiperidine Derivatives from Molecular Docking Studies
Target ProteinKey Interacting ResiduesType of InteractionReference
Acetylcholinesterase (AChE)Trp286, Tyr341, Tyr72, Tyr337π-π stacking mdpi.com
Serotonin Transporter (SERT)Phe335, Tyr176π-π stacking mdpi.com
Serotonin Transporter (SERT)Arg104Cation-π mdpi.com
Sigma-1 Receptor (S1R)Hydrophobic pocketsHydrophobic interactions nih.gov
Beta-secretase 1 (BACE-1)Asp32, Asp228 (catalytic dyad)Hydrogen bonding, Ionic salt bridge sci-hub.se

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and, similar to cyclohexane, preferentially adopts a chair conformation to minimize steric and torsional strain. wikipedia.org However, unlike cyclohexane, the presence of the nitrogen atom introduces additional conformational possibilities. The N-H bond in piperidine can be oriented in either an axial or an equatorial position, and these two chair conformers can interconvert rapidly through nitrogen inversion and ring inversion. wikipedia.org The equatorial conformation is generally more stable in the gas phase and in nonpolar solvents. wikipedia.org

The conformational equilibrium of the piperidine ring is significantly influenced by the substituents on both the nitrogen and the carbon atoms. ias.ac.in For N-substituted piperidines, such as N-benzylpiperidine, the substituent's size and electronic properties affect the conformational preference. In N-methylpiperidine, the equatorial conformation is strongly preferred. wikipedia.org The introduction of bulky substituents on the ring carbons can lead to steric strain (e.g., A-1,3 strain) that may favor distorted chair or even boat conformations. ias.ac.in

Table 2: Conformational Properties of the Piperidine Ring
PropertyDescriptionReference
Preferred ConformationChair conformation, similar to cyclohexane. wikipedia.org
N-H Conformer StabilityThe equatorial conformer is generally more stable than the axial conformer in nonpolar environments. wikipedia.org
Conformational InterconversionRapid interconversion between chair forms occurs via nitrogen inversion and ring inversion. The barrier for nitrogen inversion is lower than for ring inversion. wikipedia.org
Substituent EffectsBulky substituents on the ring or nitrogen atom can shift the conformational equilibrium, potentially favoring boat or twisted conformations to alleviate steric strain. ias.ac.in

Prediction of Reaction Pathways and Transition States

Acyl chlorides are highly reactive compounds that readily undergo nucleophilic addition-elimination reactions. savemyexams.comlibretexts.org The carbonyl carbon in this compound is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it a prime target for nucleophiles. libretexts.org

The general mechanism for these reactions involves two main stages:

Nucleophilic Addition: A nucleophile (e.g., water, alcohol, amine) attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. chemguide.co.uklibretexts.org

Elimination: The carbon-oxygen double bond reforms, and the chloride ion, being a good leaving group, is eliminated. This is often followed by a deprotonation step to yield the final product and hydrogen chloride. libretexts.orgchemguide.co.uklibretexts.org

Computational chemistry can be used to model these reaction pathways in detail. Quantum mechanical methods like DFT can be employed to calculate the geometries and energies of the reactants, the tetrahedral intermediate, the transition states, and the products. acs.org By mapping the potential energy surface of the reaction, chemists can determine the activation energy, which governs the reaction rate. acs.org

For instance, transition state calculations can identify the lowest energy pathway for a reaction. acs.org Metadynamics simulations can also be used to explore the free energy surface of a reaction and identify transition states. researchgate.net These theoretical predictions provide a deeper understanding of the reaction mechanism beyond simple arrow-pushing diagrams and can help in optimizing reaction conditions or predicting the outcome of reactions with different nucleophiles. For this compound, this would involve modeling its reaction with various nucleophiles to predict the formation of corresponding carboxylic acids, esters, or amides. savemyexams.com

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, aiming to reduce waste and minimize the use of hazardous substances. guidechem.com Future research will likely focus on developing more environmentally benign synthetic routes to 1-Benzylpiperidine-4-carbonyl chloride and its derivatives.

Key areas of development include:

Biocatalysis : The use of enzymes in synthesis offers high selectivity under mild conditions. mdpi.com Research into biocatalytic methods for producing piperidine (B6355638) derivatives is gaining traction. For instance, immobilized lipases have been used for the synthesis of piperidines through multicomponent reactions. chemimpex.com Exploring enzymatic pathways for the synthesis of the 1-benzylpiperidine (B1218667) core or for the stereoselective functionalization of the piperidine ring could lead to more sustainable processes. A recent breakthrough combines biocatalytic C-H oxidation with radical cross-coupling to simplify the synthesis of complex piperidines, a method that could be adapted for derivatives of 1-benzylpiperidine. acs.org

Multicomponent Reactions (MCRs) : MCRs are highly efficient as they combine three or more reactants in a single step, adhering to the principles of atom economy and reduced waste generation. google.com Designing novel MCRs for the one-pot synthesis of highly functionalized 1-benzylpiperidine scaffolds is a promising avenue.

Use of Greener Solvents : Replacing traditional volatile organic solvents with greener alternatives like water or bio-based solvents is a key aspect of green chemistry. Research into aqueous-based synthetic methods for piperidine derivatives is an active area. nih.gov

Continuous Processing : Continuous manufacturing, as recognized by the EPA's Green Chemistry Challenge, can significantly reduce energy consumption, water usage, and raw material needs, thereby preventing pollution. google.com

The following table summarizes potential greener approaches for the synthesis of related piperidine structures.

Green Chemistry ApproachPotential AdvantageRelevant Research Finding
Biocatalysis High selectivity, mild reaction conditions, reduced waste.Immobilized Candida antarctica lipase (B570770) B (CALB) used for the synthesis of piperidines in high yields. chemimpex.com
Multicomponent Reactions Atom economy, operational simplicity, reduced waste.Efficient for constructing complex molecules in a single step. google.com
Aqueous Synthesis Reduced use of volatile organic compounds, improved safety.Water can catalyze reactions through hydrogen bonding in some syntheses. nih.gov

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, enabling reactions with high selectivity and efficiency. For this compound, which contains a reactive acyl chloride and a modifiable piperidine ring, catalyst development is crucial for both its synthesis and subsequent transformations.

Future research in this area is expected to focus on:

Site-Selective C-H Functionalization : A significant challenge in derivatizing the piperidine ring is controlling the position of functionalization. Recent advances have seen the development of rhodium catalysts that can selectively functionalize C-H bonds at the C2, C3, or C4 positions of the piperidine ring, controlled by the choice of catalyst and the nitrogen protecting group. chemicalbook.com This would allow for the precise modification of the 1-benzylpiperidine scaffold to generate novel analogues.

Catalysts for Amide Bond Formation : As an acyl chloride, a primary reaction of this compound is amide bond formation. While this reaction is often straightforward, the development of more efficient and milder catalysts can improve yields and reduce side reactions. Boric acid derivatives have been shown to be effective catalysts for direct amidation.

Enantioselective Catalysis : For the synthesis of chiral derivatives, the development of catalysts that can induce stereoselectivity is paramount. This is particularly relevant for creating enantiopure piperidine-based compounds for pharmaceutical applications.

Heterogeneous Catalysts : The use of solid-supported catalysts simplifies product purification and catalyst recycling, contributing to more sustainable processes. Research into heterogeneous catalysts for both the synthesis of the piperidine ring and its subsequent functionalization is an ongoing endeavor.

The table below outlines different catalytic strategies applicable to piperidine synthesis and derivatization.

Catalyst TypeApplicationKey Advantage
Rhodium Catalysts Site-selective C-H functionalization of the piperidine ring.Precise control over the position of new functional groups. chemicalbook.com
Iodine Catalysts Intramolecular C-H amination for piperidine formation.Overcomes the common preference for pyrrolidine (B122466) formation.
Boric Acid Derivatives Catalysis of amide bond formation.Efficient for direct amidation reactions under mild conditions.
Heterogeneous Catalysts Various synthetic transformations.Ease of separation and potential for recycling.

Flow Chemistry Applications in Synthesis

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch reactor, offers numerous advantages such as enhanced safety, improved heat and mass transfer, and greater scalability. unisi.it The application of flow chemistry to the synthesis of this compound and its derivatives is a promising area for future research.

Potential applications include:

Synthesis of the Piperidine Core : Continuous flow processes have been developed for the synthesis of piperidines, including the hydrogenation of pyridines in microreactors. chemimpex.com Such methods could be adapted for the large-scale, safe, and efficient production of the 1-benzylpiperidine scaffold.

Acyl Chloride Formation : The conversion of the corresponding carboxylic acid to this compound, often using hazardous reagents like thionyl chloride or oxalyl chloride, could be performed more safely in a closed-loop flow system.

High-Throughput Derivatization : Flow chemistry is well-suited for the rapid synthesis of compound libraries. A flow setup could be used to react this compound with a variety of nucleophiles to quickly generate a diverse set of amide derivatives for screening purposes.

Multi-step Telescoped Synthesis : Flow chemistry allows for the "telescoping" of multiple reaction steps into a single continuous process without the need for isolating intermediates. This could be applied to develop a streamlined, multi-step synthesis of complex molecules starting from simple precursors to the 1-benzylpiperidine core.

The following table compares batch and flow chemistry approaches for the synthesis of heterocyclic compounds.

FeatureBatch ChemistryFlow Chemistry
Scalability Often challenging and requires re-optimization.Generally more straightforward by running the system for longer.
Safety Handling of hazardous reagents can be risky on a large scale.Improved safety due to smaller reaction volumes at any given time.
Heat & Mass Transfer Can be inefficient, leading to side reactions.Highly efficient, allowing for better reaction control.
Reaction Time Can be lengthy.Often significantly reduced due to efficient mixing and heating.

Exploration of Novel Reaction Chemistries for Piperidine Derivatization

The development of novel reaction methodologies continuously expands the toolbox of synthetic chemists. For a scaffold like 1-benzylpiperidine, these new reactions open up possibilities for creating previously inaccessible derivatives.

Emerging reaction chemistries that could be applied to the derivatization of the 1-benzylpiperidine core include:

Photoredox Catalysis : This rapidly developing field uses visible light to initiate chemical reactions via single-electron transfer. It has been successfully applied to the C-H arylation of piperidines, offering a mild and efficient way to introduce aryl groups onto the piperidine ring. acs.org

Electrochemistry : Electrochemical methods can be used to generate reactive intermediates under mild conditions, often avoiding the need for harsh chemical oxidants or reductants. Electrosynthesis is being explored for the construction of heterocyclic rings.

Late-Stage Functionalization : This concept focuses on introducing functional groups into complex molecules at a late stage of the synthesis. This is particularly valuable in drug discovery for rapidly generating analogues of a lead compound. The C-H functionalization methods discussed earlier are a prime example of late-stage functionalization strategies.

Dearomative Functionalization of Pyridines : While a method for ring synthesis, the stepwise dearomative functionalization of pyridines to create highly substituted piperidines represents a powerful strategy for accessing complex piperidine cores that could be further elaborated. nih.gov

Application in New Areas of Organic Synthesis Research

While 1-benzylpiperidine derivatives are well-established in medicinal chemistry, their utility in other areas of organic synthesis research is an area ripe for exploration. The unique structural and chemical properties of this scaffold can be leveraged in various new applications.

Potential new research areas include:

Organocatalysis : The piperidine moiety is a well-known basic catalyst. Novel chiral derivatives of 1-benzylpiperidine could be designed and synthesized to act as organocatalysts for asymmetric reactions.

Materials Science : The rigid piperidine ring can be incorporated into polymer backbones or as pendant groups to influence the material's properties. For example, piperidine-containing polymers could be explored for applications in gas separation membranes or as novel resins. chemimpex.com Functionalized piperidines have also been investigated as corrosion inhibitors. ijnrd.org

Ligand Development for Catalysis : The nitrogen atom in the piperidine ring can act as a coordinating atom for metal catalysts. By introducing other coordinating groups onto the 1-benzylpiperidine scaffold, new ligands for transition metal catalysis could be developed.

Chemical Probes for Chemical Biology : The 1-benzylpiperidine scaffold can be used as a starting point for the design of chemical probes to study biological processes. By attaching fluorescent tags or reactive groups, these probes can be used to visualize and interact with specific biological targets.

The diverse applications of piperidine derivatives are summarized in the table below.

Area of ApplicationPotential Role of 1-Benzylpiperidine Derivatives
Medicinal Chemistry Scaffolds for enzyme inhibitors and receptor ligands. mdpi.comchemicalbook.comunisi.it
Organocatalysis Chiral basic catalysts for asymmetric synthesis.
Materials Science Monomers for specialty polymers and corrosion inhibitors. chemimpex.comijnrd.org
Ligand Development Scaffolds for new ligands in transition metal catalysis.
Chemical Biology Core structure for the development of chemical probes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.